Source: Tridecyl acrylate is an ester formed from tridecanol and acrylic acid. It belongs to the family of acrylates, which are widely used in various industrial applications due to their ability to polymerize into durable materials.
Classification: Tridecyl acrylate is classified as a long-chain aliphatic acrylate. It is characterized by its hydrophobic nature due to the long hydrocarbon chain and is often employed in formulations requiring enhanced water resistance and flexibility.
Methods: The synthesis of tridecyl acrylate typically involves the esterification reaction between tridecanol and acrylic acid. This can be achieved through various methods:
The choice of method depends on factors such as desired purity, yield, and cost-effectiveness.
Structure: The molecular structure of tridecyl acrylate can be represented as follows:
This structure indicates that tridecyl acrylate consists of a vinyl group (–CH=CH₂) attached to a carbon chain derived from tridecanol.
Data: The molecular weight of tridecyl acrylate is approximately 242.38 g/mol. Its structure contributes significantly to its physical properties, such as solubility and reactivity.
Tridecyl acrylate participates in various chemical reactions typical for acrylates:
These reactions are crucial for developing materials with specific characteristics tailored for industrial applications.
The mechanism of action for tridecyl acrylate primarily revolves around its polymerization process:
This process results in a high molecular weight polymer that exhibits desirable properties such as flexibility and resistance to environmental factors.
These properties make tridecyl acrylate suitable for various applications where flexibility and durability are required.
Tridecyl acrylate finds extensive use in several scientific and industrial applications:
Tridecyl acrylate is primarily synthesized via direct esterification of acrylic acid with tridecanol (C₁₃H₂₇OH), employing acid catalysts under controlled conditions. The reaction follows the equilibrium:$$\ce{CH2=CHCOOH + C13H27OH <=> CH2=CHCOOC13H27 + H2O}$$
Industrial protocols typically use a tridecanol excess (molar ratio 3:1–5:1 relative to acrylic acid) to drive equilibrium toward ester formation [4]. The process occurs at 190–220°C under inert gas (N₂) with continuous water removal via Dean-Stark apparatus or molecular sieves. This achieves yields >85% after dealcoholization and purification [4]. Alternative routes include:
Table 1: Comparative Esterification Techniques for Tridecyl Acrylate
Method | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Yield (%) |
---|---|---|---|---|
Direct Esterification | H₂SO₄ | 190–220 | 3:1–5:1 | >85 |
Transesterification | CaO | 80–120 | 3:1 | 78–82 |
Reactive Extraction | Amberlyst 15 | 70–90 | 4:1 | 70–75* |
*Yield for dilute acrylic acid streams (≤20 wt%) [5].
Catalysts critically influence reaction rate, selectivity, and purity. Systems are categorized as follows:
Homogeneous Catalysts:
Heterogeneous Catalysts:
Table 2: Catalyst Performance in Acrylate Ester Synthesis
Catalyst Type | Example | Advantages | Limitations |
---|---|---|---|
Homogeneous Acid | H₂SO₄ | High activity, low cost | Corrosive, non-recyclable |
Lewis Acid | Ti(OBu)₄ | Mild conditions | Moisture-sensitive |
Ion-Exchange Resin | Amberlyst 15 | Recyclable, water-tolerant | Temperature limit (<120°C) |
Metal Oxide | CaO | Suppresses polymerization | Requires anhydrous alcohol |
Solvent-free operation is pivotal for sustainable tridecyl acrylate manufacturing, eliminating volatile organic compound (VOC) emissions and purification complexity:
Life-cycle assessments confirm solvent-free routes reduce energy consumption by 30–40% versus conventional processes using toluene or hexane [9].
Reactive distillation (RD) integrates reaction and separation, overcoming equilibrium limitations and enhancing efficiency:
Table 3: Reactive Distillation Parameters for Ethyl Acrylate (Applicable to Tridecyl Acrylate)
Parameter | Value | Impact |
---|---|---|
Temperature Gradient | 80°C (top) – 180°C (bottom) | Enhances reaction rate & separation |
Catalyst Loading | 12–15 wt% (resin/column) | Maximizes conversion per stage |
Reflux Ratio | 2.5–3.0 | Balances purity and energy use |
TAC | $87.77 × 10³/year | 18% lower vs. conventional process |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7